4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
4-Iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzamide moiety substituted with an iodine atom at the para position. The compound’s synthesis typically involves coupling reactions using activating agents like HATU (), and its characterization relies on NMR, IR, and mass spectrometry ().
Properties
IUPAC Name |
4-iodo-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKLNZFBGXPDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions. The reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes using ultrasonic activation to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and quality.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide has several scientific research applications:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is investigated for its therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that can be beneficial for therapeutic purposes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations:
- Ring Conformation: The thiazolo[3,2-a]pyrimidine core in ethyl carboxylate derivatives adopts a puckered conformation (flattened boat) with a chiral center at C5, as confirmed by X-ray crystallography (). This puckering may influence intermolecular interactions, such as hydrogen bonding or π-stacking .
Table 3: Reported Bioactivities of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations:
- The iodo-benzamide derivative’s bioactivity remains underexplored, but its structural analogs (e.g., ethyl carboxylate derivatives) show promise in anticancer and antimicrobial applications .
- Oxadiazole-thione derivatives () demonstrate potent antioxidative activity, suggesting that electron-rich substituents enhance radical scavenging .
Biological Activity
4-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and the implications of its biological activity based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 353.2 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
Studies have shown that thiazolo[3,2-a]pyrimidine derivatives possess significant anticancer properties. For instance, compounds containing the thiazole ring have been reported to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study on a related thiazolo-pyrimidine compound demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating potent cytotoxicity. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Activity
Compounds in this class have also shown promising anti-inflammatory effects. For example, they can inhibit the production of pro-inflammatory cytokines in vitro.
Research Findings:
A derivative exhibited an IC50 value of 20 µM in inhibiting TNF-alpha production in macrophages, suggesting potential use in treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include halogenation, amidation, and cyclization reactions.
Example Synthesis Route:
- Halogenation : Introduction of iodine at the para position of the benzamide.
- Cyclization : Formation of the thiazolo-pyrimidine ring through condensation reactions.
- Final Modification : Amide formation with appropriate amines to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
